molecular formula C15H14Cl2N2O4S B2478913 Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-36-2

Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2478913
CAS No.: 338423-36-2
M. Wt: 389.25
InChI Key: PAQJHENQLZRJMN-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyrimidinyl group, a dichlorophenoxy group, and a methoxy group. It is used in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dichlorophenol and 5-methoxy-2-pyrimidinethiol. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards. The use of advanced purification techniques, such as chromatography, is common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials, owing to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,4-dichlorophenoxy)acetate: This compound shares a similar structure but lacks the pyrimidinyl and methoxy groups.

    2-(3,4-Dichlorophenoxy) triethylamine: Another related compound with similar functional groups but different overall structure.

Uniqueness

Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate is unique due to its combination of functional groups, which confer specific reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-[4-(3,4-dichlorophenoxy)-5-methoxypyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-3-22-13(20)8-24-15-18-7-12(21-2)14(19-15)23-9-4-5-10(16)11(17)6-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQJHENQLZRJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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